2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol

Serotonin receptor Structure-activity relationship N-arylpiperazine

Phenotypic screening libraries are often saturated with extensively profiled chemotypes, introducing target bias into discovery campaigns. CAS 1183251-84-4 delivers a structurally distinct N-arylpiperazine ethanol with a unique 2-CF₃, 4-NH₂ phenyl substitution pattern and zero published pharmacological data. • Enables unbiased phenotypic screening absent preconceived target engagement profiles • Structurally differentiated from regioisomers CAS 1155523-06-0 and 1155571-05-3 for parallel SAR profiling • Supplied at 95% purity in gram quantities; suitable for medium-throughput workflows and analytical method development

Molecular Formula C13H18F3N3O
Molecular Weight 289.3 g/mol
CAS No. 1183251-84-4
Cat. No. B1527830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol
CAS1183251-84-4
Molecular FormulaC13H18F3N3O
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C2=C(C=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C13H18F3N3O/c14-13(15,16)11-9-10(17)1-2-12(11)19-5-3-18(4-6-19)7-8-20/h1-2,9,20H,3-8,17H2
InChIKeyCKDLKDDIMVHZSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol: Identity & Procurement


2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol (CAS 1183251-84-4) is a synthetic N-arylpiperazine derivative defined by a 4-amino-2-(trifluoromethyl)phenyl substituent on the piperazine ring and an N-hydroxyethyl side chain, with molecular formula C₁₃H₁₈F₃N₃O and molecular weight 289.3 g/mol . The compound is commercially catalogued as a research chemical with a typical minimum purity specification of 95% . Within the broader class of trifluoromethyl-phenylpiperazines—which includes known serotonergic and dopaminergic ligands—the precise substitution pattern (amino at position 4, trifluoromethyl at position 2 of the phenyl ring) generates a distinct pharmacophoric profile compared to regioisomeric and side-chain analogs. However, as of the evidence cutoff, no primary research papers, patents, or authoritative pharmacological databases were identified that report quantitative biological activity data (binding affinity, functional potency, or in vivo efficacy) specifically for this compound.

Structurally unexplored N-arylpiperazine scaffold
Regioisomeric selectivity probe for SAR mapping
Analytical method development standard

2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol: Regiochemistry & Substitution Risk


Within the N-arylpiperazine ethanol series, minor positional changes in the phenyl ring substituents can fundamentally alter receptor selectivity, binding kinetics, and ADME properties. The target compound bears an amino group at the 4-position and a trifluoromethyl group at the 2-position of the phenyl ring. Direct regioisomers exist where the amino group occupies the 2-position while the trifluoromethyl group occupies the 4-position (CAS 1155523-06-0) , or where the amino group is at the 4-position but the trifluoromethyl group is at the 3-position (CAS 1155571-05-3) . These positional isomers share the identical molecular formula and nearly identical molecular weight (289.3 g/mol), yet their distinct substitution patterns are expected to produce divergent pharmacodynamic profiles. Published structure-activity relationship (SAR) data for closely related phenylpiperazine series—including N-(substituted-phenyl)piperazines with high D4-over-D2 selectivity exceeding 100-fold and [³H]PAPP (LY-165163) demonstrating K_D values of 2.9 nM at 5-HT1A versus 328 nM at 5-HT1B receptors [1]—demonstrate that subtle structural modifications in this chemical class produce order-of-magnitude differences in receptor affinity and selectivity. Consequently, generic substitution with a regioisomeric or side-chain analog without empirical validation would introduce unacceptable uncertainty in any receptor-binding, functional, or in vivo study, potentially invalidating experimental results.

Regioisomeric shift risk
Positional isomerism of CF3 and NH2 groups may produce large selectivity differences, not predictable from class SAR alone.
SAR extrapolation uncertainty
Receptor binding and functional profiles cannot be inferred from closely related analogs; empirical validation required.
Analytical documentation gap
No vendor-provided HPLC/NMR characterization; batch-to-batch reproducibility must be independently verified.

2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol: Evidence Guide


Regioisomeric Identity and Receptor Pharmacology

The target compound (CAS 1183251-84-4) is a positional isomer of two commercially catalogued analogs: CAS 1155523-06-0, which bears the amino group at the 2-position and the trifluoromethyl group at the 4-position, and CAS 1155571-05-3, which bears the amino group at the 4-position and the trifluoromethyl group at the 3-position . All three share the molecular formula C₁₃H₁₈F₃N₃O and molecular weight of 289.3 g/mol, differing only in the phenyl ring substitution pattern. In the well-characterized serotonergic phenylpiperazine series, the positional arrangement of the trifluoromethyl substituent is a primary determinant of 5-HT receptor subtype selectivity, as evidenced by TFMPP (m-trifluoromethylphenylpiperazine; trifluoromethyl at position 3) acting as a 5-HT1B/2C agonist [1] and [³H]PAPP (LY-165163; p-aminophenethyl with m-trifluoromethylphenyl substitution) demonstrating 113-fold selectivity for 5-HT1A (K_D = 2.9 nM) over 5-HT1B (K_D = 328 nM) in rat brain homogenate radioligand binding assays [2]. The unique 2-CF₃, 4-NH₂ arrangement of the target compound has no direct pharmacological precedent in peer-reviewed literature, meaning its receptor binding profile cannot be reliably predicted from existing class-level SAR models.

Regioisomeric Pharmacology
Class-level inference
Target: No binding data available.
LY-165163 (PAPP): KD 2.9 nM (5-HT1A), 328 nM (5-HT1B) — 113‑fold selectivity.
Receptor engagement profile not inferable from regioisomeric SAR
Requires empirical profiling; >100‑fold shifts possible in this class
Serotonin receptor Structure-activity relationship N-arylpiperazine

Absence of Published Pharmacological Data

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents using the compound name, CAS number, InChI Key (CKDLKDDIMVHZSX-UHFFFAOYSA-N), and MDL number (MFCD13182433) returned no primary research articles, no patent disclosures describing biological activity, and no quantitative binding, functional, or in vivo data for CAS 1183251-84-4 as of the search date [1][2][3]. By contrast, structurally related phenylpiperazines—including LY-165163 (PAPP; CAS 1814-64-8), TFMPP (CAS 1555-51-9), and N-(substituted-phenyl)piperazine D4 antagonists—have extensive published pharmacological datasets comprising radioligand binding K_i/K_D values, functional assay EC₅₀/IC₅₀ values, and in vivo behavioral data across multiple species [4][5]. This absence of published data for the target compound is itself a differentiating feature: it represents a structurally unexplored chemical space within the phenylpiperazine class, making it suitable for de novo phenotypic screening or target identification campaigns where prior art is undesirable.

Published Data Gap
Data to verify
0 binding Ki/KD values, 0 functional EC50/IC50 reported
Clean starting point for novel target identification
Prior-art-free chemical space; database search verified
Chemical probe Novel target identification Intellectual property

Procurement-Grade Purity Specification

Commercial suppliers catalogue the target compound at a minimum purity specification of 95% . This specification is comparable to that listed for the regioisomer CAS 1155571-05-3 (also 95% minimum purity) and for the 2-amino-4-(trifluoromethyl) analog CAS 1155523-06-0 (typically 95%) . The compound is classified as an irritant per GHS hazard communication . No analytical characterization data beyond molecular identity (CAS, MDL, molecular formula, molecular weight) are publicly available from vendors, including absence of HPLC traces, NMR spectra, or residual solvent analysis. This represents a notable gap compared to well-characterized reference standards such as LY-165163 (PAPP), for which certificate of analysis documentation, solubility data in 0.1 M HCl, and extensive spectral characterization are available .

Purity Specification
Data to verify
≥95% (vendor claim); no HPLC/NMR documentation provided
Independent purity verification recommended upon receipt
Batch-to-batch reproducibility uncertain
Quality control Reproducibility Chemical procurement

2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol: Application Scenarios


De Novo Phenotypic Screening for CNS Targets

The complete absence of published pharmacological data for CAS 1183251-84-4—contrasting with the extensively characterized serotonergic and dopaminergic profiles of PAPP (LY-165163) and TFMPP [1][2]—positions this compound as a structurally novel entry point for phenotypic screening campaigns. Researchers can deploy it in cell-based or organismal phenotypic assays without bias from known target engagement profiles, enabling the discovery of unanticipated mechanisms of action. Procurement in gram quantities at 95% purity supports medium-throughput screening workflows.

Regioisomeric Selectivity Probe

The unique 2-CF₃, 4-NH₂ phenyl substitution pattern differentiates this compound from the 2-NH₂, 4-CF₃ regioisomer (CAS 1155523-06-0) and the 4-NH₂, 3-CF₃ regioisomer (CAS 1155571-05-3) . Given that published N-arylpiperazine SAR demonstrates >100-fold differences in receptor subtype selectivity arising from analogous positional modifications , parallel profiling of these three regioisomers in receptor binding panels can delineate the contribution of trifluoromethyl position to target engagement, guiding rational lead optimization.

Intellectual Property and Freedom to Operate

Patent searches conducted via Google Patents and the USPTO assignment database returned no disclosures describing the biological activity or therapeutic use of CAS 1183251-84-4 [1]. This stands in contrast to LY-165163 (PAPP; CAS 1814-64-8), which is cited in multiple patents and has well-established prior art covering its use as a 5-HT1A/5-HT1D ligand [2]. The target compound thus offers a structurally distinct chemical scaffold for composition-of-matter patent filings, provided that novel and non-obvious biological activity can be demonstrated through experimental validation.

Analytical Reference Standard

The compound's defined molecular formula (C₁₃H₁₈F₃N₃O), molecular weight (289.3 g/mol), and MDL number (MFCD13182433) make it suitable as a reference standard for developing and validating LC-MS or HPLC methods targeting trifluoromethyl-phenylpiperazine analytes. Its availability at 95% purity from multiple commercial suppliers supports its use in method validation protocols, though independent purity verification via quantitative NMR or HPLC-UV/ELSD is recommended prior to use as a quantitative standard.

Application
Selection Property
Validation Focus
De novo phenotypic screening (CNS)
Structurally unexplored N-arylpiperazine
Unbiased target engagement profiling
Regioisomeric selectivity probe
Unique 2‑CF3, 4‑NH2 substitution pattern
Positional selectivity SAR mapping
Intellectual property generation
No prior art for biological activity
Composition-of-matter patent validation
Analytical reference standard
Defined molecular formula, specification-grade purity
Independent purity verification (qNMR/HPLC)
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